molecular formula C12H20N2O4 B3120884 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid CAS No. 274685-72-2

1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid

Cat. No. B3120884
Key on ui cas rn: 274685-72-2
M. Wt: 256.3 g/mol
InChI Key: INVKIWHUBGJRQT-UHFFFAOYSA-N
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Patent
US06117870

Procedure details

The same reaction procedure as used in Reference Example 4 was repeated by using 4.36 g (21 mmol) of ethyl 1-aminocyclohexanecarboxylate hydrochloride and 3.15 g (21 mmol) of morpholine carbonyl chloride, whereby 1.8 g of the captioned 1-[N-(morpholine-4-carbonyl)amino]cyclohexanecarboxylic acid was obtained in a yield of 33%.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1([C:9]([O:11]CC)=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[N:14]1([C:20](Cl)=[O:21])[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>>[N:14]1([C:20]([NH:2][C:3]2([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]2)=[O:21])[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
Cl.NC1(CCCCC1)C(=O)OCC
Step Two
Name
Quantity
3.15 g
Type
reactant
Smiles
N1(CCOCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same reaction procedure

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(=O)NC1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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